molecular formula C16H19NO3 B3006396 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid CAS No. 351163-31-0

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid

Cat. No.: B3006396
CAS No.: 351163-31-0
M. Wt: 273.332
InChI Key: HLPHVUQJWWDIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a cyclohexenone ring substituted with a methylene-linked amino group. The cyclohexenone moiety contains two methyl groups at the 5,5-positions and a ketone at the 3-position, contributing to its planar, conjugated structure.

Synthesis: The compound is synthesized via Schiff base formation, where dimedone (5,5-dimethyl-1,3-cyclohexanedione) reacts with an aminobenzoic acid derivative under reflux in ethanol . This method is analogous to the synthesis of related sulfonamide derivatives, such as 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)8-13(7-14(18)9-16)17-10-11-3-5-12(6-4-11)15(19)20/h3-7,17H,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPHVUQJWWDIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331718
Record name 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351163-31-0
Record name 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid, also known by its IUPAC name, is a complex organic compound exhibiting potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties and interactions with biological systems.

Structural Characteristics

The compound features a cyclohexene core with dimethyl substitutions and an amino group, contributing to its unique properties. The structural formula is represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{3}

Table 1: Structural Features

FeatureDescription
Molecular FormulaC15H17N3O3
IUPAC NameThis compound
CAS Number731785-06-1
Functional GroupsAmino, Carboxylic Acid

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available benzoic acid derivatives and cyclohexene intermediates. The method often includes the use of coupling reactions to introduce the amino group effectively.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzoic acid derivatives. For instance, research indicates that certain benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which play crucial roles in cancer cell metabolism and survival .

Case Study : In a comparative study of various benzoic acid derivatives, one compound demonstrated a significant activation of cathepsins B and L, leading to increased apoptosis in cancer cell lines. This suggests that structurally similar compounds may also exhibit potent anticancer activity due to their ability to modulate these pathways effectively .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cancer cell lines (e.g., Hep-G2 and A2058). These assessments revealed minimal cytotoxicity at concentrations up to 5 μM, indicating that while the compound may possess bioactive properties, it does not adversely affect normal cellular functions at low doses .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of key enzymes : Similar compounds have shown inhibitory effects on neurolysin and angiotensin-converting enzyme (ACE), suggesting a potential role in modulating signaling pathways related to cancer progression .
  • Induction of apoptosis : By activating proteolytic pathways, these compounds may promote programmed cell death in malignant cells while sparing normal cells.

Interaction Studies

Research indicates that this compound interacts with various biological macromolecules. These interactions can lead to significant changes in cellular signaling and metabolic pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoic acid, including 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid, exhibit promising anticancer properties. The compound has been synthesized as part of a study aimed at developing novel sulfonamide derivatives with potential antitumor activity. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds in the literature have been reported to inhibit inflammatory pathways, suggesting that this compound could be investigated for its ability to modulate inflammatory responses in various conditions such as arthritis or other inflammatory diseases.

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to modify protein structures makes it valuable for understanding cellular mechanisms and developing therapeutic strategies against diseases related to protein misfolding or dysfunction .

Case Study 1: Antitumor Activity Evaluation

In a controlled study, a series of sulfonamide derivatives including the target compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain analogs exhibited significant growth inhibition, leading to further exploration of their mechanisms of action through molecular docking studies .

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory potential of similar compounds showed that they could downregulate pro-inflammatory cytokines in cell culture models. This suggests that this compound may have therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

Substituent Variation: Benzoic Acid vs. Sulfonamide

4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide

  • Structure : Replaces the benzoic acid group with a sulfonamide (-SO₂NH₂).
  • Properties : The sulfonamide group increases electron-withdrawing effects, enhancing acidity (pKa ~10) compared to benzoic acid (pKa ~4.2). This improves solubility in polar solvents.
  • Applications: Demonstrated as a corrosion inhibitor for mild steel in 1M HCl, achieving >90% efficiency at 0.005 M concentration . The mechanism involves adsorption onto metal surfaces via sulfonamide and cyclohexenone moieties.

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic Acid

  • Lower solubility in non-polar solvents compared to sulfonamide derivatives.
  • Applications : Likely less effective in corrosion inhibition due to reduced electron density at the aromatic ring compared to sulfonamide.

Positional Isomerism: Para vs. Ortho Substitution

2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic Acid

  • Structure: The amino-methylcyclohexenone group is attached at the ortho position of the benzoic acid.
  • Impact : Ortho substitution introduces steric hindrance, reducing planarity and conjugation. This may lower thermal stability and alter reactivity in substitution reactions .
  • Applications: Limited data, but positional isomerism could influence bioavailability in drug design.

Core Structure Variation: Cyclohexenone vs. Triazine

Triazine-Based Benzoic Acid Derivatives (e.g., 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid)

  • Structure: Features a triazine ring instead of cyclohexenone, with methoxy and phenoxy substituents .
  • Properties : The triazine core increases rigidity and electron-deficient character, favoring interactions with π-acceptors.
  • Applications : Primarily used in agrochemicals (herbicides) and as intermediates in polymer synthesis.

This compound

Functional Group Addition: Thiazolidinone and Azetidinone Derivatives

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid

  • Structure: Incorporates a β-lactam (azetidinone) ring with a nitrobenzene substituent .
  • Applications : β-Lactam derivatives are explored for antimicrobial activity. The nitro group may enhance redox activity.

4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic Acid

  • Structure: Contains a thiazolidinone ring with a dimethylaminophenyl group .
  • Applications: Thiazolidinones are studied for antidiabetic and anti-inflammatory properties. The dimethylamino group improves lipid solubility.

Comparison: The target compound lacks heterocyclic rings like thiazolidinone or azetidinone, which are critical for specific biological activities. However, its simpler structure may facilitate synthetic scalability.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Substituents Applications Notable Properties
This compound C₁₆H₁₉NO₃ Benzoic acid, cyclohexenone Corrosion inhibition (potential) High hydrogen-bonding capacity
4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide C₁₄H₁₈N₂O₃S Sulfonamide, cyclohexenone Corrosion inhibition High acidity, adsorption capacity
2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic Acid C₁₅H₁₇NO₃ Ortho-substituted benzoic acid Research chemical Steric hindrance
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid C₁₆H₁₁ClN₂O₅ β-Lactam, nitro group Antimicrobial research Rigid, redox-active
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic Acid C₁₈H₁₈N₂O₃S Thiazolidinone, dimethylamino Antidiabetic research Lipophilic, enzyme interaction

Q & A

Q. What are the optimized synthetic routes for preparing 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid with high purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including (1) coupling the cyclohexenone moiety to the benzoic acid core via reductive amination and (2) purification via column chromatography. Key parameters include:

  • Temperature control : Reactions are conducted at 45–50°C to balance reaction rate and byproduct suppression .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Use of hexane/EtOH (1:1) solvent systems in column chromatography yields >95% purity .
  • Yield optimization : Quantitative yields are achieved by maintaining anhydrous conditions and stoichiometric excess of the amine component .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • 1H/13C NMR : Primary tools for structural confirmation. For example, the NH proton in DMSO-d6 appears as a singlet at δ ~10.37 ppm, while the cyclohexenone carbonyl resonates at ~192.6 ppm in 13C NMR .
  • IR spectroscopy : Confirms the presence of carboxylic acid (C=O stretch ~1680 cm⁻¹) and enamine (C=N stretch ~1600 cm⁻¹) groups .
  • Conflict resolution : Overlapping signals (e.g., unresolved C4 & C6 carbons in 13C NMR ) can be addressed using 2D NMR (HSQC, HMBC) or high-field instruments (≥400 MHz).

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in DMSO and DMF; sparingly soluble in water. Pre-dissolution in DMSO is recommended for biological assays .
  • Stability :
    • pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >11).
    • Thermal stability : Stable up to 180°C (decomposition observed at >220°C) .
    • Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to model the electron density of the enamine group, predicting susceptibility to nucleophilic attack at the β-carbon .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
  • Reactivity validation : Compare computational results with experimental data (e.g., substituent effects on reaction rates with NaOMe/EtOH ).

Q. What experimental strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-response standardization : Use a unified assay protocol (e.g., fixed incubation time, cell line) to minimize variability .
  • Metabolite profiling : LC-MS/MS analysis identifies degradation products that may interfere with activity measurements .
  • Control experiments : Include cyclohexenone and benzoic acid analogs to isolate the contribution of the hybrid structure to observed effects .

Q. How can the compound’s acid chloride derivatives be synthesized for targeted drug delivery applications?

Methodological Answer:

  • Acid chloride preparation : React the benzoic acid with oxalyl chloride (2 equiv.) in DCM under N2, catalyzed by a drop of DMF. Monitor completion via TLC (hexane/EtOH) .
  • Coupling reactions : Use sodium thiocyanate in acetone to generate thiourea derivatives, followed by amine coupling (e.g., with benzylamines) for prodrug design .
  • Purification : Isolate derivatives via recrystallization (ethanol/water) and confirm using HRMS and 19F NMR (if fluorinated tags are added) .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during the enamine formation step to control stereochemistry .
  • Process optimization : Transition from batch to flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

Q. How can contradictory cytotoxicity results in cancer cell lines be systematically analyzed?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies pathways (e.g., apoptosis, oxidative stress) affected by the compound .
  • Redox activity assays : Measure ROS generation using DCFH-DA probes to correlate cytotoxicity with oxidative damage .
  • Resistance studies : Generate resistant cell lines via prolonged exposure and perform whole-exome sequencing to identify mutation hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.